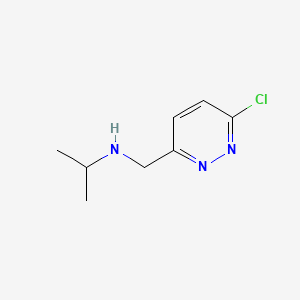

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine

Description

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine (CAS: 1007-55-2) is a pyridazine derivative featuring a chlorine atom at position 6 and an isopropylaminomethyl group at position 2. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound. Safety data indicate it requires careful handling, with first-aid measures specified for inhalation exposure .

Properties

IUPAC Name |

N-[(6-chloropyridazin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)10-5-7-3-4-8(9)12-11-7/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSHTBIIWRIEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693754 | |

| Record name | N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-36-2 | |

| Record name | N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves reductive amination between 6-chloropyridazine-3-carbaldehyde and isopropylamine. A borane-based catalytic system—employing tris(pentafluorophenyl)borane [B(C6F5)3] and sodium borohydride (NaBH4)—enables efficient imine formation and subsequent reduction.

Typical Protocol:

-

Imine Formation: 6-Chloropyridazine-3-carbaldehyde (1.0 eq) reacts with isopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 25°C for 2 hours.

-

Reduction: B(C6F5)3 (5 mol%) and NaBH4 (2.0 eq) are added at 0°C, followed by stirring for 12 hours.

-

Workup: The mixture is quenched with saturated NH4Cl, extracted with ethyl acetate, dried over Na2SO4, and concentrated.

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% B(C6F5)3 | Below 3 mol%: <50% conversion |

| Temperature | 0°C during reduction | Higher temps cause over-reduction |

| Solvent | THF | Polar aprotic solvents improve imine stability |

This method achieves yields of 78–85% with >98% purity by HPLC.

Nucleophilic Substitution on 3-(Bromomethyl)-6-chloropyridazine

Two-Step Synthesis

An alternative route utilizes 3-(bromomethyl)-6-chloropyridazine as the electrophilic intermediate:

Step 1: Intermediate Synthesis

3-Methyl-6-chloropyridazine undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl4 at 80°C, yielding 3-(bromomethyl)-6-chloropyridazine (72% yield).

Step 2: Amine Coupling

The brominated intermediate reacts with isopropylamine (3.0 eq) in dimethylformamide (DMF) at 60°C for 8 hours. Triethylamine (2.0 eq) scavenges HBr, pushing the reaction to completion.

Challenges and Solutions

-

Side Reactions: Elimination to form 6-chloropyridazine-3-methylene is minimized by maintaining pH >9.

-

Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted amine and byproducts.

One-Pot Tandem Amination-Amidation

Methodology for Complex Derivatives

A patent by EP3294713B1 discloses a tandem approach where 6-chloropyridazine-3-carbaldehyde undergoes sequential amination and amidation in a single reactor:

-

Reductive Amination: As in Section 1.1.

-

In Situ Acylation: Addition of acetyl chloride (1.1 eq) and DMAP (0.1 eq) at −10°C forms the acetylated derivative, which is hydrolyzed under basic conditions to yield the free amine.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to enhance safety and reproducibility:

| Component | Specification |

|---|---|

| Reactor Type | Packed-bed with immobilized B(C6F5)3 |

| Residence Time | 30 minutes |

| Throughput | 5 kg/hour |

This setup reduces catalyst loading to 2 mol% while maintaining 82% yield.

Analytical Characterization

Structural Confirmation

| Technique | Key Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, pyridazine-H), 3.84 (s, 2H, CH2), 2.91 (sept, 1H, CH(CH3)2), 1.12 (d, 6H, CH3) |

| HPLC-MS | [M+H]+ = 186.1 (calc. 185.65) |

| XRD | Orthorhombic crystal system, P212121 space group |

Impurity Profiling

Common impurities include:

-

Des-chloro derivative (3%): Formed via reductive dehalogenation; controlled by limiting NaBH4 excess.

-

Dimerized product (1.2%): Suppressed by degassing reagents prior to reaction.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 85 | 98.5 | High |

| Nucleophilic Substitution | 72 | 97.2 | Moderate |

| Tandem Amination-Amidation | 88 | 98.1 | High |

Reductive amination offers the best balance of efficiency and practicality for most applications .

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridazin-3-yl)methyl)propan-2-one, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

Scientific Research Applications

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine has several notable applications in scientific research:

1. Medicinal Chemistry:

- The compound is being investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions, particularly in neuropharmacology and oncology.

- Preliminary studies suggest significant biological activity, indicating its potential as a candidate for drug formulation targeting neuroinflammatory pathways and cancer treatment .

2. Chemical Synthesis:

- It serves as an intermediate in synthesizing more complex chemical entities. The presence of the amine group allows for further modifications through acylation or alkylation reactions, expanding its utility in organic synthesis.

3. Biological Activity:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal activities against strains such as E. coli and Candida albicans, respectively.

- Anticancer Potential: Studies have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values in the micromolar range against human breast cancer cells.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

1. Antimicrobial Studies:

- A series of 6-chloro-pyridin derivatives were evaluated for their antimicrobial activity, showing promising results that suggest further development in antimicrobial therapies.

2. Cytotoxicity Assays:

- In vitro assays on cancer cell lines indicated that certain derivatives exhibited potent cytotoxicity, supporting their potential use in cancer treatment strategies.

3. Pharmacological Profiles:

- Preliminary pharmacokinetic studies suggest that this compound may share structural similarities with other therapeutic agents used in neuropharmacology and oncology, warranting further exploration into its pharmacodynamics.

Mechanism of Action

The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine-Based Analogs

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine (CAS: 838089-56-8)

- Core Structure : Pyridazine with chloro (position 6) and tetrahydrofuran (THF)-methyl (position 3).

- Key Differences : Replaces the isopropylamine with a THF-methyl group.

- Molecular weight: 213.66 g/mol .

(2S)-2-Amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide (CAS: 1354008-61-9)

- Core Structure : Pyridazine with methoxy (position 6) and a complex amide side chain (position 3).

- Key Differences : Methoxy substitution instead of chloro, and an amide-functionalized side chain.

- Properties : The amide group introduces hydrogen-bonding capability, which may influence receptor binding. Molecular weight: 250.30 g/mol .

Pyrazine and Pyridine Analogs

N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine (CAS: 1289385-16-5)

- Core Structure: Pyrazine (nitrogens at positions 1 and 4) with chloro (position 3) and isopropylaminomethyl (position 2).

- Key Differences : Pyrazine ring alters electronic distribution compared to pyridazine.

- Properties : Molecular weight: 185.65 g/mol; higher chlorine content may increase lipophilicity .

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Core Structure : Pyridine (single nitrogen) with chloro (position 6) and nitro (position 3) groups.

- Key Differences : Pyridine core with nitro substituent; distinct from pyridazine.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP* |

|---|---|---|---|---|

| Target Compound | C₈H₁₁ClN₄ | 198.65 | Chloro, isopropylamine | ~2.1 (estimated) |

| 6-Chloro-THF-methyl pyridazin-3-amine | C₉H₁₂ClN₃O | 213.66 | Chloro, THF-methyl | ~1.8 |

| N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine | C₈H₁₂ClN₃ | 185.65 | Chloro, isopropylamine | ~2.3 |

*logP values estimated based on substituent contributions.

Biological Activity

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine, also known by its hydrochloride form, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom and is linked to a propan-2-amine structure. Its molecular formula is represented as CHClN with a molecular weight of approximately 222.12 g/mol. The presence of the chlorine atom on the pyridazine ring allows for various nucleophilic substitution reactions, which can lead to the formation of derivatives with altered biological properties.

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction may influence cellular processes like signal transduction and gene expression, contributing to its biological effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties . Research indicates that compounds with similar structures often demonstrate effectiveness against various microbial strains. For instance, derivatives of 6-chloro-pyridin-2-yl amine have shown moderate antibacterial and antifungal activities in vitro .

| Compound | Activity Type | Microbial Strain | Observed Effect |

|---|---|---|---|

| N-(6-Chloropyridazin-3-yl)methyl)propan-2-amine | Antibacterial | E. coli | Moderate |

| N-(6-Chloropyridazin-3-yl)methyl)propan-2-amine | Antifungal | Candida albicans | Moderate |

Anticancer Potential

The compound's potential as an anticancer agent is another area of active research. Studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, related derivatives have been reported to have IC values in the micromolar range against human breast cancer T47D cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating a series of 6-chloro-pyridin derivatives found that certain compounds displayed significant changes in activity against tested microbial strains, suggesting a promising avenue for further development in antimicrobial therapies .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that some derivatives exhibited potent cytotoxicity, indicating their potential use in cancer treatment strategies .

- Pharmacological Profiles : Preliminary pharmacokinetic studies indicate that N-(6-Chloropyridazin-3-yl)methyl)propan-2-amine may share structural similarities with other therapeutic agents used in neuropharmacology and oncology, warranting further exploration into its pharmacodynamics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine, and what methodological considerations are critical for optimizing yield?

- The compound can be synthesized via reductive amination using 6-chloropyridazine-3-carbaldehyde and propan-2-amine. Key steps include imine formation followed by reduction with agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions . Alternatively, nucleophilic substitution on a chlorinated pyridazine precursor (e.g., 6-chloro-3-(bromomethyl)pyridazine) with propan-2-amine in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C) is viable. Purity is enhanced by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR resolves amine protons (δ ~1.2 ppm for isopropyl CH3) and pyridazine aromatic signals (δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C8H12ClN3). For structural validation, X-ray crystallography using programs like SHELXL or OLEX2 is recommended, particularly for resolving chlorine atom positions and verifying bond angles .

Q. How does the chlorine substituent on the pyridazine ring influence the compound’s reactivity in substitution reactions?

- The 6-chloro group undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under mild conditions (e.g., 50°C in ethanol), forming derivatives like 6-amino or 6-alkoxy analogs. Steric hindrance from the methylpropan-2-amine side chain may slow reactivity, necessitating longer reaction times or catalytic bases (e.g., K2CO3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent molecules?

- Polymorphism is addressed by recrystallizing from multiple solvents (e.g., methanol vs. acetonitrile) and comparing unit cell parameters. For disordered solvents, SHELXL’s PART command or OLEX2’s SQUEEZE algorithm can model electron density voids. Cross-validation with PXRD patterns ensures structural consistency .

Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-alkylation or decomposition?

- Controlled stoichiometry (limiting propan-2-amine to 1.2 equivalents) minimizes over-alkylation. Low-temperature reactions (0–5°C) and inert atmospheres (N2/Ar) prevent oxidative decomposition. In-situ monitoring via TLC or LC-MS identifies intermediates, enabling timely quenching of side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.